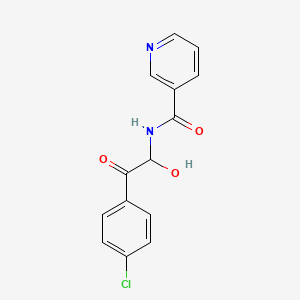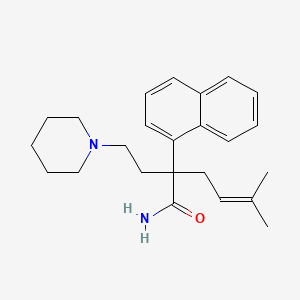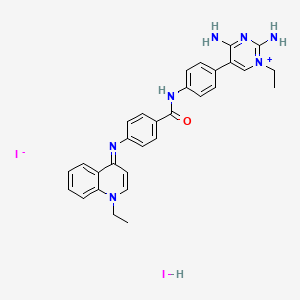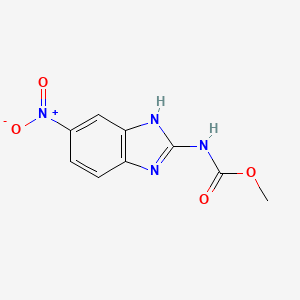![molecular formula C9H7N3O4S3 B14666200 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid CAS No. 51327-63-0](/img/structure/B14666200.png)
2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is a complex organic compound featuring a thiazolidine ring, a diazenyl group, and a benzene sulfonic acid moiety. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-aminobenzimidazole with isothiocyanate, followed by cyclization with 1,2-dichloroethene.
Diazotization: The thiazolidine derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with benzene sulfonic acid under controlled pH conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, green chemistry approaches, and nano-catalysis can be employed to achieve these goals .
Types of Reactions:
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Diazenyl Compounds: Other diazenyl compounds, like azo dyes, which are widely used in the textile industry.
Uniqueness: 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is unique due to its combined thiazolidine and diazenyl functionalities, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
51327-63-0 |
|---|---|
Formule moléculaire |
C9H7N3O4S3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H7N3O4S3/c13-7-8(18-9(17)10-7)12-11-5-3-1-2-4-6(5)19(14,15)16/h1-4,8H,(H,10,13,17)(H,14,15,16) |
Clé InChI |
NKIWDGQJUHXNCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2C(=O)NC(=S)S2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


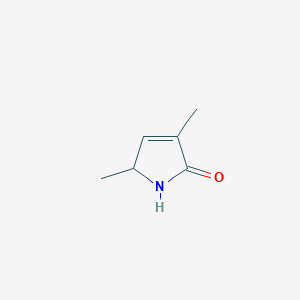
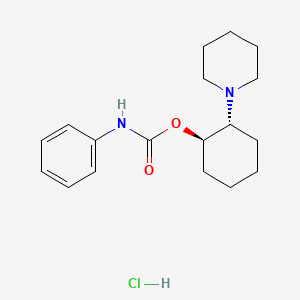
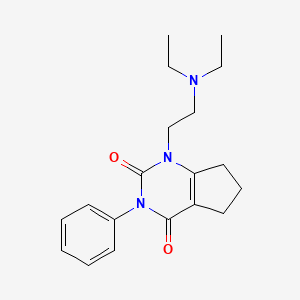
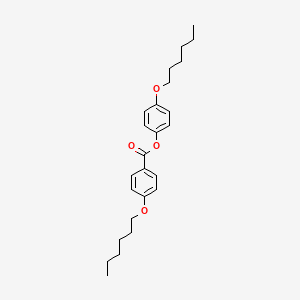
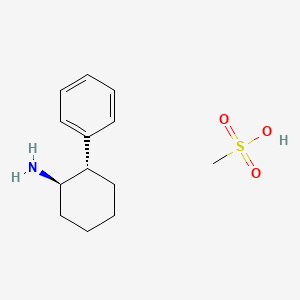
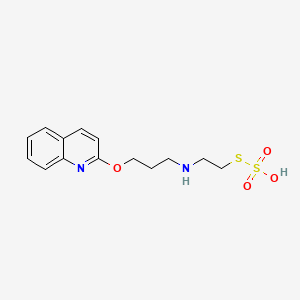
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
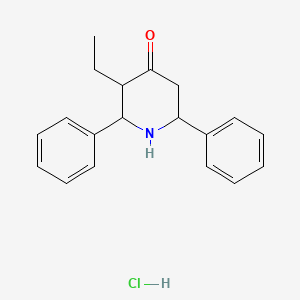
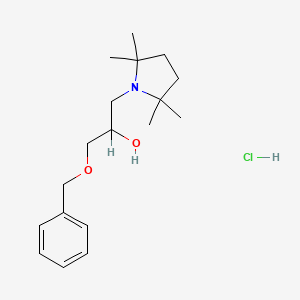
![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
